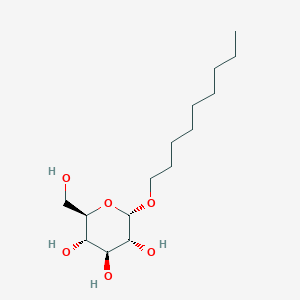

n-Nonyl a-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

n-Nonyl a-D-glucopyranoside: is a nonionic surfactant known for its ability to solubilize and crystallize biological membrane proteins . It is a member of the alkyl glucoside family, which are compounds formed by the reaction of glucose with fatty alcohols. This compound is particularly useful in biochemical and biophysical research due to its mild nature and effectiveness in protein solubilization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: n-Nonyl a-D-glucopyranoside is typically synthesized through the reaction of glucose with nonyl alcohol. The process involves the use of acid or enzyme catalysts to facilitate the glycosidic bond formation between the glucose and the nonyl alcohol . The reaction is usually carried out under mild conditions to prevent the degradation of the glucose molecule.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic methods are preferred due to their specificity and ability to operate under milder conditions compared to chemical catalysts . The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: n-Nonyl a-D-glucopyranoside primarily undergoes reactions typical of glycosides, including hydrolysis, oxidation, and substitution reactions .

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions can hydrolyze this compound to yield glucose and nonyl alcohol.

Oxidation: Strong oxidizing agents can oxidize the alcohol group in the nonyl chain to form carboxylic acids.

Substitution: Under specific conditions, the hydroxyl groups on the glucose moiety can be substituted with other functional groups.

Major Products:

Hydrolysis: Glucose and nonyl alcohol.

Oxidation: Nonanoic acid and other oxidized derivatives.

Substitution: Various substituted glucopyranosides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: n-Nonyl a-D-glucopyranoside is used as a surfactant in various chemical reactions and processes. Its ability to form micelles makes it useful in the study of micellar electrokinetic chromatography and other separation techniques .

Biology: In biological research, this compound is employed to solubilize membrane proteins, facilitating their study and crystallization. This is crucial for understanding the structure and function of these proteins .

Medicine: While not directly used in medicine, this compound’s role in protein solubilization aids in the development of pharmaceuticals by enabling the study of membrane protein targets .

Industry: Industrially, this compound is used in the formulation of detergents and cleaning agents due to its nonionic nature and effectiveness in solubilizing hydrophobic substances .

Wirkmechanismus

n-Nonyl a-D-glucopyranoside exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules such as membrane proteins . The compound forms micelles, with the hydrophobic nonyl chains aggregating in the center and the hydrophilic glucose moieties facing outward, creating a stable environment for hydrophobic molecules .

Vergleich Mit ähnlichen Verbindungen

- n-Octyl a-D-glucopyranoside

- n-Decyl a-D-glucopyranoside

- n-Dodecyl a-D-glucopyranoside

Comparison: n-Nonyl a-D-glucopyranoside is unique among its analogs due to its specific chain length, which balances hydrophobicity and hydrophilicity, making it particularly effective for certain applications. For example, n-Octyl a-D-glucopyranoside has a shorter chain, making it less hydrophobic, while n-Dodecyl a-D-glucopyranoside has a longer chain, increasing its hydrophobicity . This balance makes this compound especially useful in solubilizing a wide range of membrane proteins without denaturing them .

Eigenschaften

Molekularformel |

C15H30O6 |

|---|---|

Molekulargewicht |

306.39 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15+/m1/s1 |

InChI-Schlüssel |

QFAPUKLCALRPLH-QMIVOQANSA-N |

Isomerische SMILES |

CCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)

![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)

![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)

![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)

![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)